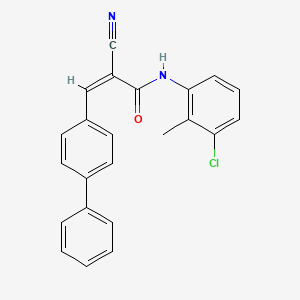
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-phenylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-phenylphenyl)prop-2-enamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential application in scientific research. CCPA belongs to the chemical class of enamide and has a molecular weight of 381.89 g/mol.
Mecanismo De Acción
The mechanism of action of CCPA involves the activation of adenosine A1 receptors, which are coupled to Gi/o proteins. Upon activation, the Gi/o proteins inhibit the activity of adenylate cyclase, leading to a decrease in cyclic AMP levels. This, in turn, leads to the inhibition of protein kinase A and the opening of inwardly rectifying potassium channels, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Biochemical and Physiological Effects
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA, indicating its potential application in the treatment of neurological disorders. CCPA has also been shown to have anti-inflammatory and antioxidant properties, indicating its potential application in the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCPA has several advantages as a research tool. It is a highly selective agonist of the adenosine A1 receptor, which allows for the precise modulation of neuronal activity. It is also relatively stable and can be easily synthesized in large quantities. However, CCPA also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It can also be challenging to administer CCPA to animals, as it is not very soluble in water.
Direcciones Futuras
There are several future directions for the study of CCPA. One potential direction is the investigation of its potential application in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and epilepsy. Another potential direction is the investigation of its anti-inflammatory and antioxidant properties and its potential application in the treatment of inflammatory and neurodegenerative diseases. Additionally, the development of more stable and water-soluble analogs of CCPA could enhance its research potential.
Métodos De Síntesis
The synthesis of CCPA involves the reaction of 3-chloro-2-methylbenzoyl chloride with 4-phenylbenzylamine to form an intermediate, which is then reacted with ethyl cyanoacetate to yield CCPA. The reaction is carried out in the presence of a base and a solvent such as tetrahydrofuran or dimethylformamide. The yield of CCPA obtained from this method is typically high, and the purity can be further enhanced using column chromatography.
Aplicaciones Científicas De Investigación
CCPA has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. It is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release and neuronal excitability. CCPA has been shown to modulate the activity of dopaminergic, glutamatergic, and GABAergic neurons, indicating its potential application in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and epilepsy.
Propiedades
IUPAC Name |
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c1-16-21(24)8-5-9-22(16)26-23(27)20(15-25)14-17-10-12-19(13-11-17)18-6-3-2-4-7-18/h2-14H,1H3,(H,26,27)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBDHRVULBQURO-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-phenylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


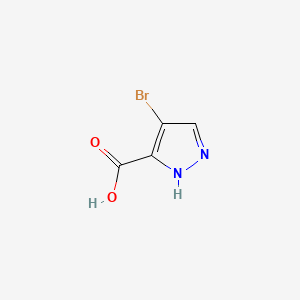
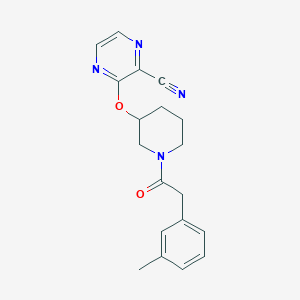
![1-(2,6-dichlorobenzyl)-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2854505.png)


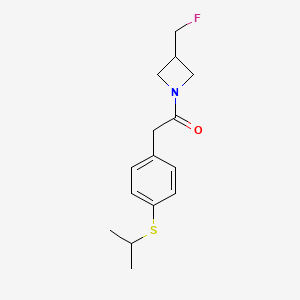

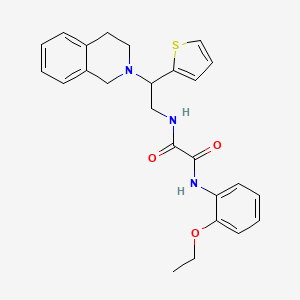
![N-[2-[(1-Acetyl-3,4-dihydro-2H-quinolin-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2854511.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2854512.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2854513.png)
![5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2854516.png)
